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Compound of Interest

Compound Name: Ramiprilat diketopiperazine

Cat. No.: B15575292 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the genotoxic potential of the angiotensin-

converting enzyme (ACE) inhibitor, ramipril, and its primary degradation product, ramiprilat
diketopiperazine (DKP). The information presented is collated from publicly available studies

and is intended to support research and drug development activities.

Executive Summary
Ramipril, a widely prescribed ACE inhibitor, undergoes degradation to form ramiprilat
diketopiperazine (DKP). Understanding the genotoxic profile of this impurity is crucial for

ensuring drug safety. This guide summarizes the available experimental data on the

genotoxicity of both ramipril and DKP, covering key assays for mutagenicity and clastogenicity.

Based on the available data, ramipril demonstrates a negligible genotoxic risk, with negative

results in bacterial reverse mutation (Ames) tests, in vivo micronucleus assays, and forward

gene-mutation assays.

In contrast, ramiprilat diketopiperazine (DKP) exhibits a more complex profile. While pure

DKP is not mutagenic in the Ames test, its N-nitroso derivative shows mutagenic potential.

Furthermore, at high concentrations, DKP has been observed to be cytotoxic and potentially

aneugenic in vitro. However, these effects were not observed at physiologically relevant

concentrations.
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Data Presentation: Quantitative Genotoxicity Data
The following tables summarize the quantitative data from key genotoxicity studies on ramipril

and ramiprilat diketopiperazine.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results

Compound
Test
System

Metabolic
Activation
(S9)

Concentrati
on

Result Citation

Ramipril

Salmonella

typhimurium

and/or

Escherichia

coli

With and

Without

Not specified

in available

reports

Negative [1]

N-nitroso-

ramiprilat

Salmonella

typhimurium

TA98 &

TA100

With and

Without

Up to 4.5

mg/mL
Negative ---

Ramiprilat

Diketopiperaz

ine (DKP)

Salmonella

typhimurium

TA98 &

TA100

With and

Without

Not specified

in available

reports

Negative [2][3]

N-nitroso-

DKP

Salmonella

typhimurium

TA100

With 4.5 mg/mL

Positive

(Base

substitutions)

[2][3]

Table 2: In Vitro Micronucleus Test Results
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Compound Test System Concentration Key Findings Citation

Ramiprilat

Diketopiperazine

(DKP)

Human

Lymphocytes
0.22 mg/mL

Cytotoxic and

potentially

aneugenic

(three-fold

increase in

micronuclei)

[2][3]

Ramiprilat

Diketopiperazine

(DKP)

Human

Lymphocytes

Physiologic

concentrations

No cytotoxic or

genotoxic effects

observed

[2]

Table 3: Other Genotoxicity Assay Results

Compound Assay Type Test System Result Citation

Ramipril

In vivo

Micronucleus

Test

Mouse Negative [1]

Ramipril
Forward Gene-

Mutation Assay

Chinese Hamster

Ovary (CHO)

cells

Negative [1]

N-nitroso ramipril
In vivo Liver

Comet Assay
Mouse Non-genotoxic [4]

N-nitroso ramipril

In vivo Big Blue®

Mutation and

Duplex

Sequencing

Assays

Mouse Non-mutagenic [4]

Note: Data from a direct comparative in vitro mammalian chromosomal aberration assay

(OECD 473) for both ramipril and ramiprilat diketopiperazine was not available in the

reviewed literature.
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Experimental Protocols
The methodologies for the key experiments cited are detailed below, based on the available

information and standard OECD guidelines.

Bacterial Reverse Mutation Assay (Ames Test)
The mutagenic potential of the compounds was evaluated using the Ames test, which is

designed to detect gene mutations.

Test Principle: Histidine-dependent strains of Salmonella typhimurium and/or tryptophan-

dependent strains of Escherichia coli are exposed to the test compound. Mutagenic

substances can cause a reverse mutation, allowing the bacteria to grow on a histidine- or

tryptophan-deficient medium.

Methodology:

Bacterial strains (e.g., S. typhimurium TA98 and TA100) were treated with various

concentrations of the test substance.

The assay was conducted both with and without a mammalian metabolic activation system

(rat liver S9 fraction) to assess the mutagenicity of the parent compound and its

metabolites.

For the assessment of the N-nitroso derivatives, a Nitrosation Assay Procedure (NAP test)

was performed prior to the Ames test to simulate endogenous nitrosation.

The number of revertant colonies was counted after incubation and compared to the

negative (solvent) control. A significant, dose-dependent increase in revertant colonies

indicates a positive result.

In Vitro Micronucleus Assay
This assay is used to detect chromosomal damage by identifying micronuclei, which are small

nuclei that form from chromosome fragments or whole chromosomes left behind during cell

division.
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Test Principle: Cultured mammalian cells (e.g., human lymphocytes) are exposed to the test

compound. The formation of micronuclei in the cytoplasm of interphase cells is indicative of

clastogenic or aneugenic events.

Methodology:

Human lymphocyte cultures were treated with ramiprilat diketopiperazine at both high,

screening concentrations and at concentrations representative of typical human blood

levels.

Cytokinesis was blocked using cytochalasin-B to allow for the identification of cells that

have completed one cell division.

Cells were harvested, fixed, and stained.

The frequency of micronucleated binucleated cells was scored and statistically compared

to the negative control. Cytotoxicity was also assessed by measuring indices such as the

Cytokinesis-Block Proliferation Index (CBPI).

Mandatory Visualizations
The following diagrams illustrate the experimental workflow for genotoxicity assessment and a

general overview of the signaling pathways involved in the cellular response to genotoxic

stress.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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